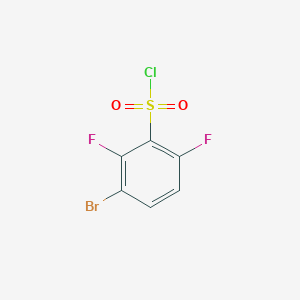

3-Bromo-2,6-difluorobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2,6-difluorobenzenesulfonyl chloride, also known as DFBS-Br, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is commonly used as a reagent for the synthesis of a variety of organic compounds. DFBS-Br has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.

科学的研究の応用

Pd-Catalysed Direct Arylation

- Research Context : Exploring the reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 3-Bromo-2,6-difluorobenzenesulfonyl chloride, for Pd-catalysed desulfitative arylation.

- Key Findings : Demonstrates the successful coupling of these compounds with heteroarenes without cleavage of C–Br or C–I bonds, leading to regioselective arylations and further transformations in organic synthesis (Skhiri et al., 2015).

Synthesis of Key Building Blocks

- Research Context : A three-step synthesis process involving this compound as a key intermediate in the production of complex organic compounds.

- Key Findings : The process includes regioselective lithiation and C–O coupling, showcasing the compound's utility in advanced organic synthesis (Huang et al., 2019).

Benzylic Radical Bromination

- Research Context : Investigating solvent-dependent radical bromination of toluene sulfonyl chlorides, which includes compounds similar to this compound.

- Key Findings : Highlights the improved yield and reproducibility of the process in certain solvents, relevant for the synthesis of bradykinin B2 receptor antagonists (Quartara et al., 2006).

Electrophilic Ipso Substitution

- Research Context : Studying the electrophilic ipso substitution reactions of fluoroaromatic compounds, including this compound derivatives.

- Key Findings : Offers insights into the formation of unusually substituted fluoroarenes, contributing to the knowledge of reaction mechanisms in aromatic chemistry (Coe et al., 1998).

Influence on Solvation Effects

- Research Context : Examining the effects of halogens on the solvation and hydrolysis of benzenesulfonyl chlorides.

- Key Findings : Provides a correlation between structural features of sulfonyl chloride groups and their kinetic parameters in hydrolysis, relevant for understanding reaction dynamics in different solvent conditions (Ivanov et al., 2004).

Safety and Hazards

特性

IUPAC Name |

3-bromo-2,6-difluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYITVCPKVNTTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)

![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)

![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2510938.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2510945.png)